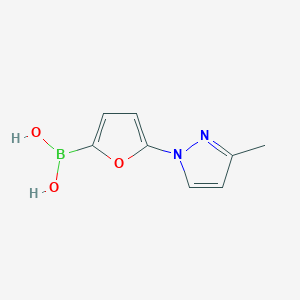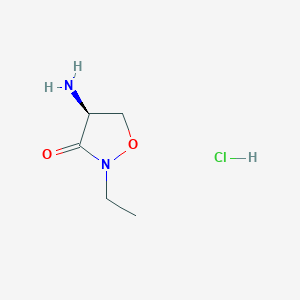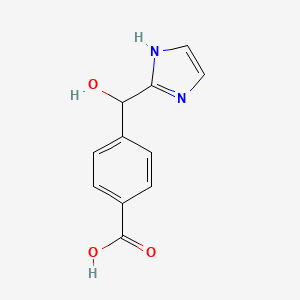
4-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid is a compound that features a benzoic acid moiety substituted with a hydroxy group and an imidazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the benzoic acid and imidazole functionalities makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid. This reaction proceeds through a nucleophilic substitution mechanism where the imidazole nitrogen attacks the chloromethyl group, leading to the formation of the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens can substitute hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-(Formyl(1H-imidazol-2-yl)methyl)benzoic acid.
Reduction: Formation of 4-(Hydroxy(1H-imidazol-2-yl)methyl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the imidazole ring.
科学的研究の応用
4-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its ability to form stable complexes with metals.
作用機序
The mechanism by which 4-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid exerts its effects is primarily through its interaction with biological molecules. The imidazole ring can coordinate with metal ions, which is crucial for its role as an enzyme inhibitor. The benzoic acid moiety can interact with various receptors and enzymes, modulating their activity. This dual functionality allows the compound to target multiple pathways, making it a versatile molecule in biological systems .
類似化合物との比較
4-(2-Methyl-1H-benzimidazol-1-yl)benzoic acid: Similar structure but with a methyl group on the benzimidazole ring.
4-(1H-Imidazol-1-yl)methyl)benzoic acid: Lacks the hydroxy group, making it less versatile in certain reactions.
Uniqueness: 4-(Hydroxy(1H-imidazol-2-yl)methyl)benzoic acid is unique due to the presence of both the hydroxy group and the imidazole ring. This combination allows for a broader range of chemical reactions and interactions with biological molecules compared to its analogs. The hydroxy group enhances its solubility in polar solvents, while the imidazole ring provides a site for coordination with metal ions and interaction with enzymes.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
4-[hydroxy(1H-imidazol-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C11H10N2O3/c14-9(10-12-5-6-13-10)7-1-3-8(4-2-7)11(15)16/h1-6,9,14H,(H,12,13)(H,15,16) |
InChIキー |
NXGKRLSBCUTXNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=NC=CN2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


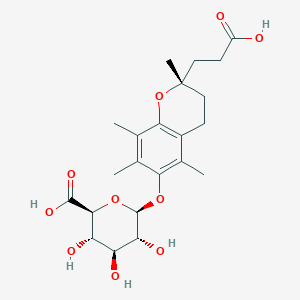
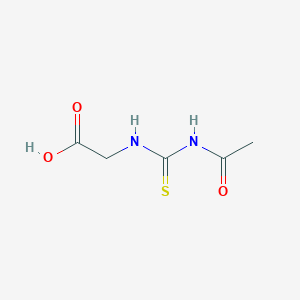
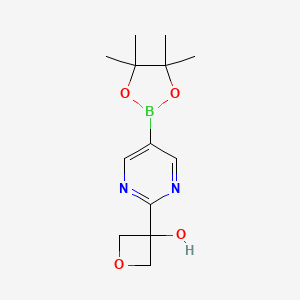

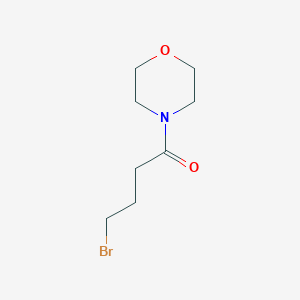
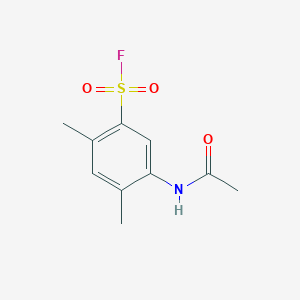
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)

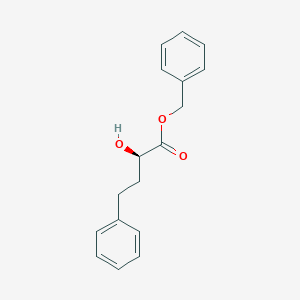

![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
